2-Palmitoyl-sn-glycero-3-phosphocholine

Beschreibung

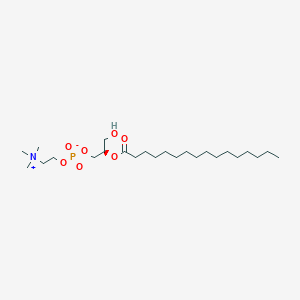

Structure

2D Structure

Eigenschaften

IUPAC Name |

[(2R)-2-hexadecanoyloxy-3-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H50NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24(27)32-23(21-26)22-31-33(28,29)30-20-19-25(2,3)4/h23,26H,5-22H2,1-4H3/t23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEGQHKSYEYVFTD-HSZRJFAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OC(CO)COP(=O)([O-])OCC[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)O[C@H](CO)COP(=O)([O-])OCC[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H50NO7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20567685 | |

| Record name | (2R)-2-(Hexadecanoyloxy)-3-hydroxypropyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20567685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

495.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66757-27-5 | |

| Record name | 2-Palmitoyl-sn-glycero-3-phosphocholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66757-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2R)-2-(Hexadecanoyloxy)-3-hydroxypropyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20567685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LysoPC(0:0/16:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0240262 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Enzymatic Biogenesis and Metabolic Transformations of 2 Palmitoyl Sn Glycero 3 Phosphocholine

Phospholipase A1 (PLA1) Activity in the Direct Generation of 2-Palmitoyl-sn-glycero-3-phosphocholine from Diacyl Phosphatidylcholines

Phospholipase A1 (PLA1) enzymes catalyze the hydrolysis of the ester bond at the sn-1 position of glycerophospholipids. mdpi.com This enzymatic action on a diacyl phosphatidylcholine that contains a palmitoyl (B13399708) group at the sn-2 position results in the direct generation of this compound and a free fatty acid. mdpi.comnih.gov PLA1s are integral to membrane maintenance and the production of lysophospholipid mediators. nih.govresearchgate.net The activity is conserved across a wide range of organisms and is carried out by a diverse set of enzymes. nih.gov

The PLA1 family of enzymes exhibits considerable diversity in structure, function, and substrate specificity. nih.gov While they all share the common function of cleaving the sn-1 acyl chain, different isoforms show preferences for specific phospholipid head groups or acyl chains.

Phosphatidylserine-Specific PLA1 (PS-PLA1): This enzyme is highly specific for phosphatidylserine and does not act on phosphatidylcholine, the precursor for this compound. qmul.ac.uk

Phosphatidic Acid-Specific PLA1 (PA-PLA1): Certain PLA1s show specificity for phosphatidic acid, serving to produce lysophosphatidic acid. mdpi.com

Group VIB Phospholipase A2 (iPLA2γ): In addition to its PLA2 and lysophospholipase activities, this calcium-independent enzyme possesses PLA1 activity that is specific for palmitoyl-containing phosphatidylcholine, indicating a direct pathway for the generation of 2-palmitoyl lysophospholipids. aocs.org

Most mammalian extracellular PLA1s belong to the lipase family and, in addition to their PLA1 activity, can also hydrolyze triacylglycerols. mdpi.com

| Enzyme Family | Specificity Relevant to Phosphatidylcholine | Role in this compound Generation |

| Phospholipase A1 (PLA1) | General hydrolysis of the sn-1 acyl ester bond. mdpi.comnih.gov | Direct generation from diacyl phosphatidylcholines. nih.gov |

| Group VIB PLA2 | Exhibits PLA1 activity specific for palmitoyl-containing phosphatidylcholine. aocs.org | Provides a specific pathway for its formation. aocs.org |

| PS-PLA1 | Specific for phosphatidylserine; does not act on phosphatidylcholine. qmul.ac.uk | Not involved in its direct generation. |

Lysophospholipase Activity on this compound

Lysophospholipases are enzymes that hydrolyze the remaining acyl ester bond in lysophospholipids. For this compound, this involves the cleavage of the palmitoyl group from the sn-2 position. This catabolic step is crucial for regulating the levels of lysophosphatidylcholines and producing downstream metabolites.

The hydrolysis of 2-acyl lysophosphatidylcholines, including this compound, yields glycerophosphocholine (GPCho) and a free fatty acid, in this case, palmitic acid. reactome.orgresearchgate.net This reaction is a key step in the complete breakdown of phosphatidylcholine. researchgate.net A specific lysophospholipase A2 activity capable of hydrolyzing 2-acyl-sn-glycero-3-phosphocholine has been identified and characterized in guinea pig heart mitochondria. nih.gov This mitochondrial enzyme was found to be calcium-independent. nih.gov

Several isoforms of cytosolic phospholipase A2 (cPLA2), a family of enzymes primarily known for hydrolyzing the sn-2 acyl chain of intact phospholipids, also exhibit significant lysophospholipase activity. reactome.orgresearchgate.net

The 85-kDa Group IVA cPLA2 (cPLA2α) can catalyze the hydrolysis of palmitoylglycero-3-phosphocholine to produce palmitic acid and glycerophosphocholine. researchgate.net This activity contributes to the regulation of lysophosphatidylcholine (B164491) levels, which is important as cPLA2 is involved in generating several potent lipid mediators. nih.gov Interestingly, in vitro studies have revealed an unexpected regiospecificity for cPLA2α's lysophospholipase activity; it hydrolyzes the sn-1 isomer (1-palmitoyl-lyso-PC) more rapidly than the sn-2 isomer (2-palmitoyl-lyso-PC). researchgate.net

Beyond the well-characterized cPLA2 enzymes, other lysophospholipases contribute to the metabolism of 2-acyl lysophosphatidylcholines.

Mitochondrial Lysophospholipase A2: Research on guinea pig heart mitochondria has characterized a Ca2+-independent lysophospholipase A2 that can hydrolyze various 2-acyl-sn-glycero-3-phosphocholines. nih.gov This enzyme demonstrated differential rates of hydrolysis depending on the acyl chain, with the following order of preference: linoleoyl (18:2) > arachidonoyl (20:4) > oleoyl (18:1) > palmitoyl (16:0). nih.gov This indicates that while this compound is a substrate, it is hydrolyzed less efficiently than its unsaturated counterparts by this particular enzyme.

Phospholipase B1-like (PLBD1): This enzyme also acts as a phospholipase A2 but can additionally hydrolyze the lysophospholipid intermediate, effectively functioning as a lysophospholipase to convert 2-acyl LPC into GPCho. reactome.org

Distinct 2-Acyl-GPC vs. 2-Acyl-GPE Activities: Studies have identified separate lysophospholipase A2 activities for 2-acyl-sn-glycero-3-phosphocholine (2-acyl-GPC) and 2-acyl-sn-glycero-3-phosphoethanolamine (2-acyl-GPE). nih.govnih.gov These activities show different characteristics, including pH optima and acyl specificities, suggesting they are catalyzed by distinct enzymes. nih.govnih.gov The enzyme that hydrolyzes 2-acyl-GPE shows a low preference for 2-palmitoyl-GPE. nih.gov

| Enzyme | Substrate(s) | Key Characteristics |

| Mitochondrial Lysophospholipase A2 | 2-acyl-sn-glycero-3-phosphocholines nih.gov | Ca2+-independent; prefers unsaturated acyl chains over palmitoyl (16:0). nih.gov |

| Cytosolic PLA2α (cPLA2α) | 1- and 2-palmitoyl-glycero-3-phosphocholine researchgate.net | Exhibits lysophospholipase activity; hydrolyzes the sn-1 isomer faster than the sn-2 isomer in vitro. researchgate.net |

| Phospholipase B1-like (PLBD1) | 2-acyl lysophosphatidylcholine reactome.org | Possesses both PLA2 and lysophospholipase activity. reactome.org |

Lysophosphatidylcholine Acyltransferase (LPCAT) Systems in the Re-acylation of this compound

Lysophosphatidylcholine acyltransferases (LPCATs) are central to the remodeling of phosphatidylcholine in a process known as the Lands cycle. e-century.usnih.gov These enzymes catalyze the re-acylation of lysophosphatidylcholines using acyl-CoA as a donor, reforming a diacyl phosphatidylcholine. e-century.us While the primary substrate for this cycle is typically a 1-acyl lysophospholipid, the metabolism of 2-acyl lysophospholipids like this compound is also influenced by these systems, albeit complicated by molecular instability.

A critical characteristic of 2-acyl lysophospholipids is the rapid migration of the acyl group from the sn-2 to the sn-1 position to achieve a more stable isomeric form. nih.govwikipedia.org Under physiological conditions, an equilibrium mixture is quickly established, consisting predominantly of the 1-acyl isomer. wikipedia.org Therefore, this compound can isomerize to 1-Palmitoyl-sn-glycero-3-phosphocholine, which is then readily acylated at the vacant sn-2 position by LPCAT enzymes.

There are multiple LPCAT isoforms, each with distinct substrate preferences:

LPCAT1: This isoform displays a clear preference for saturated fatty acyl-CoAs as donors and 1-myristoyl or 1-palmitoyl LPC as acceptors. e-century.ushmdb.ca

LPCAT2: This enzyme is involved in the synthesis of platelet-activating factor (PAF). e-century.us

LPCAT3: LPCAT3 is the major isoform in the liver and preferentially incorporates polyunsaturated fatty acyl-CoAs, such as arachidonoyl-CoA, into the sn-2 position of lysophosphatidylcholine. e-century.usmdpi.comresearchgate.net

LPCAT4: This enzyme displays activity with a subset of lysophospholipids, converting lysophosphatidylcholine to phosphatidylcholine. e-century.us

While the canonical function of LPCATs is the acylation of 1-acyl LPCs, some plant LPCATs have been shown to catalyze the acylation and de-acylation of both sn-1 and sn-2 positions, suggesting a potential, though less characterized, direct re-acylation of 2-acyl lysophospholipids at the sn-1 position. nih.govnih.gov

Re-esterification of the sn-1 Hydroxyl Group to Form Diacyl Phosphatidylcholines

This compound is a lysophosphatidylcholine (LPC) with a palmitoyl group at the sn-2 position and a free hydroxyl group at the sn-1 position. The re-esterification of this sn-1 hydroxyl group is a critical step in the remodeling of cellular membranes, often referred to as the Lands cycle. This process converts the lysophospholipid back into a diacyl phosphatidylcholine (PC), thereby altering the fatty acid composition and properties of the membrane.

The primary enzymes responsible for this reaction are lysophosphatidylcholine acyltransferases (LPCATs). These enzymes catalyze the transfer of an acyl group from an acyl-Coenzyme A (acyl-CoA) molecule to the free hydroxyl group of the lysophospholipid. Specifically for 2-acyl LPCs like this compound, LPCATs facilitate the acylation at the sn-1 position, yielding a phosphatidylcholine molecule. reactome.org Several isoforms of LPCAT have been identified, including LPCAT1, LPCAT2, LPCAT3, and LPCAT4, all of which can be involved in the acylation of 2-acyl LPC. reactome.orgpnas.org

This reacylation is a crucial mechanism for incorporating specific fatty acids into the sn-1 position of phospholipids, contributing to the diversity and asymmetry of fatty acid distribution in cellular membranes. pnas.org The activity of these enzymes is vital for processes such as the synthesis of pulmonary surfactant, where specific phospholipid species like dipalmitoylphosphatidylcholine are essential. nih.gov

Substrate Preferences of LPCAT Isoforms for this compound

The efficiency with which this compound is re-esterified depends on the substrate specificity of the LPCAT isoforms. Kinetic studies have been performed to understand these preferences, particularly comparing the enzyme's activity towards sn-2 versus sn-1 LPC isomers.

Research on human LPCAT1 has provided detailed kinetic parameters. When using palmitoyl-CoA as the acyl donor, LPCAT1 shows different affinities and reaction velocities for sn-1 and sn-2 dominant palmitoyl-LPCs. The enzyme exhibits a lower Michaelis constant (Km) for the sn-1 palmitoyl isomer compared to the sn-2 isomer, indicating a higher affinity for the more common 1-acyl LPC. researchgate.net Specifically, the Km value for LPCAT1 toward sn-1-palmitoyl dominant LPC was found to be 2.08 ± 0.12 μM, while for sn-2-palmitoyl dominant LPC, it was 3.67 ± 0.08 μM. researchgate.net

Conversely, the maximum velocity (Vmax) of the reaction is higher when the sn-2 isomer is the substrate, suggesting that once bound, the acylation of the sn-1 position on a 2-acyl LPC proceeds more rapidly under saturating conditions. researchgate.net These kinetic differences highlight a nuanced regulatory mechanism where the relative abundance of LPC isomers can influence the rate and type of phosphatidylcholine species synthesized. Plant-based LPCATs have also been studied, showing a general preference for C18 unsaturated acyl-CoAs and low activity with palmitoyl-CoA, indicating that substrate preference can vary significantly across different species and enzyme isoforms. nih.gov

| Substrate (Acyl Acceptor) | Parameter | Value (mean ± SD) |

|---|---|---|

| sn-1-Palmitoyl dominant LPC | Km toward LPC | 2.08 ± 0.12 μM |

| Apparent Km toward [13C16]palmitoyl-CoA | 0.23 ± 0.12 μM | |

| sn-2-Palmitoyl dominant LPC | Km toward LPC | 3.67 ± 0.08 μM |

| Apparent Km toward [13C16]palmitoyl-CoA | 0.64 ± 0.16 μM |

Data sourced from kinetic analyses of human LPCAT1. researchgate.net

Transacylation Reactions Involving this compound

In addition to re-esterification via acyl-CoA, this compound can participate in transacylation reactions. This process involves the transfer of an acyl group from one lysophospholipid to another, generating a diacyl phospholipid and a glycerophosphocholine molecule. This reaction can be catalyzed by lysophospholipase enzymes that also possess transacylase activity. nih.gov

Another significant non-enzymatic reaction is intramolecular acyl migration. The acyl group at the sn-2 position of an LPC is not entirely stable and can migrate to the more thermodynamically stable sn-1 position. researchgate.netnih.gov Studies have shown that sn-2 acyl LPCs undergo this isomerization, especially at physiological pH and temperature. nih.gov For instance, a solution of 1-palmitoyl-2-lysophosphatidylcholine (the sn-1 isomer) prepared by phospholipase A2 hydrolysis is actually an equilibrium mixture containing approximately 90% of the 1-acyl isomer and 10% of the 2-acyl isomer (this compound). nih.gov The rate of this migration is dependent on the structure of the acyl group, with saturated LPCs like the palmitoyl variant isomerizing more rapidly than those with polyunsaturated acyl chains. nih.gov After 24 hours at 37°C, no detectable sn-2 16:0 LPC remains. nih.gov

Oxidative Modifications of this compound

The susceptibility of a phospholipid to oxidation is largely determined by the degree of unsaturation in its fatty acid chains. The palmitoyl group in this compound is a saturated fatty acid (16:0), meaning it lacks double bonds in its hydrocarbon tail. Saturated fatty acids are highly resistant to oxidation by free radicals and other reactive oxygen species. encapsula.com

In contrast, phospholipids containing polyunsaturated fatty acids, such as arachidonic acid or linoleic acid, are primary targets for lipid peroxidation. mdpi.comresearchgate.net Oxidation of these molecules leads to the formation of a diverse range of truncated and modified acyl chains, resulting in oxidized phospholipids (oxPLs) that have significant biological activities. mdpi.comnih.gov The process often generates lysophosphatidylcholine as a byproduct when the oxidized acyl chain is hydrolyzed. nih.govmdpi.com

Therefore, this compound itself is not prone to direct oxidative modification on its acyl chain. While other parts of the molecule could theoretically be oxidized under harsh conditions, the palmitoyl group's saturated nature renders it stable against the common lipid peroxidation pathways that affect unsaturated phospholipids. encapsula.com This inherent stability is a key chemical property distinguishing it from its unsaturated counterparts.

Advanced Research Methodologies and Analytical Approaches for 2 Palmitoyl Sn Glycero 3 Phosphocholine

Chemo-Enzymatic Synthesis and Isotopic Labeling Strategies for Research Probes

The generation of pure 2-Palmitoyl-sn-glycero-3-phosphocholine for research purposes is challenging due to the thermodynamic propensity for acyl migration, which can lead to a mixture of sn-1 and sn-2 isomers. Chemo-enzymatic approaches have emerged as a powerful strategy to overcome this, offering high regioselectivity that is difficult to achieve through purely chemical methods.

This process often involves a combination of chemical synthesis for creating the backbone structure and enzymatic reactions for the specific placement of the palmitoyl (B13399708) group. Enzymes, such as specific lipases, can catalyze regioselective hydrolysis or esterification, ensuring the fatty acid is attached exclusively at the sn-2 position of the glycerol (B35011) backbone. This combination leverages the efficiency of chemical synthesis with the high specificity of biocatalysts.

Isotopic labeling is crucial for creating research probes to trace the metabolic fate and distribution of this compound in biological systems. Deuterium (²H) is a common isotope used for this purpose. For instance, perdeuterated fatty acids can be synthesized and then incorporated into the lysophospholipid structure. Neutron scattering studies, in particular, benefit from deuterium labeling, as the significant difference in neutron scattering length between hydrogen and deuterium allows for contrast variation techniques that can highlight specific parts of the molecule or its interactions within a membrane. nih.govnih.govdntb.gov.ua Chemo-enzymatic methods are well-suited for producing these labeled probes with high purity and complete regiopurity.

Quantitative Analysis in Complex Biological Matrices

Accurately quantifying this compound in biological samples like plasma or tissue extracts is complicated by the presence of its structural isomer, 1-Palmitoyl-sn-glycero-3-phosphocholine.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Isomer-Specific Detection and Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the primary analytical tool for the quantitative analysis of lipids. However, standard LC-MS methods often struggle to differentiate between sn-1 and sn-2 LPC isomers because they have identical mass-to-charge ratios. nih.gov

To achieve isomer-specific detection, advanced analytical strategies are employed. These include:

Chromatographic Separation: Utilizing specialized liquid chromatography columns and methods, such as hydrophilic interaction liquid chromatography (HILIC), can sometimes achieve separation of the regioisomers. The sn-2 isomer may elute earlier than the sn-1 isomer under certain conditions due to differences in molecular shape and interaction with the stationary phase. researchgate.net

Ion Mobility Spectrometry (IMS): Coupling LC with ion mobility spectrometry-mass spectrometry (LC-IMS-MS) provides an additional dimension of separation based on the molecule's size, shape, and charge. nih.gov This technique can often resolve isomers that are inseparable by chromatography alone. Cyclic ion mobility has been shown to separate sn-positional isomers of LPC 16:0.

Tandem Mass Spectrometry (MS/MS) with Ozone-Induced Dissociation (OzID): Advanced fragmentation techniques are key. Sequential collision-induced dissociation (CID) and ozone-induced dissociation (OzID) can pinpoint the location of the acyl chain. CID fragmentation of certain lipid adducts creates a double bond involving the sn-2 position, which can then be cleaved by ozonolysis to produce fragments that are diagnostic for the fatty acids at both the sn-1 and sn-2 positions, allowing for unambiguous identification. sdu.dk

These advanced methods enable the precise quantification of this compound, even in the presence of its more abundant sn-1 counterpart.

| Technique | Principle of Separation/Identification | Application to this compound | Reference |

|---|---|---|---|

| Hydrophilic Interaction Liquid Chromatography (HILIC) | Separation based on polarity. Can resolve some regio-isomers. | Can achieve chromatographic separation from the sn-1 isomer, with the sn-2 form often eluting first. | researchgate.net |

| Ion Mobility Spectrometry (IMS) | Separation based on ion shape and collision cross-section in the gas phase. | Provides an orthogonal separation to LC, enabling resolution of sn-positional isomers. | nih.gov |

| Collision-Induced/Ozone-Induced Dissociation (CID/OzID) | MS³ technique creating diagnostic fragments that reveal the specific sn-position of the acyl chain. | Unambiguously identifies and distinguishes between sn-1 and sn-2 palmitoyl LPCs. | sdu.dk |

Application in Lipidomics and Metabolomics Profiling for Relative Abundance Determination

In the broader context of lipidomics and metabolomics, the ability to specifically quantify LPC isomers is critical. Untargeted lipidomics aims to comprehensively analyze all lipids in a sample, and distinguishing between isomers reveals metabolic nuances that would otherwise be missed. youtube.com For example, discovering altered ratios of sn-1 to sn-2 LPCs in disease states can point to specific enzymatic dysregulation (e.g., phospholipase A1 vs. A2 activity). By incorporating isomer-specific techniques into lipidomics workflows, researchers can determine the relative abundance of this compound compared to other LPCs and lipid classes, providing a more detailed and accurate snapshot of the lipidome. nih.govchromatographyonline.com

Biophysical Characterization in Model Membrane Systems

To understand the functional role of this compound, its biophysical properties and interactions are studied in simplified, artificial membrane environments.

Spectroscopic and Scattering Techniques for Membrane Structural Analysis

Spectroscopic and scattering methods are used to probe how the inclusion of this compound affects the structure and dynamics of lipid membranes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Techniques like ³¹P-NMR and ²H-NMR are powerful for studying LPCs. ³¹P-NMR can provide information on the phase behavior of lipid aggregates (e.g., bilayers vs. micelles) and changes in headgroup dynamics. nih.govuzh.ch For instance, studies have shown that increasing concentrations of lysophosphatidylcholine (B164491) in a phosphatidylcholine bilayer can sharply increase the permeability of the membrane. nih.gov ²H-NMR, often using isotopically labeled lipids, yields detailed information on the order and orientation of the acyl chains within the membrane. core.ac.uk

| Technique | Information Obtained | Relevance to this compound |

|---|---|---|

| ³¹P-NMR Spectroscopy | Lipid phase (bilayer, micelle), headgroup dynamics, membrane permeability. | Characterizes the transition from bilayer to micellar structures induced by LPC and its effect on membrane integrity. nih.govuzh.ch |

| ²H-NMR Spectroscopy | Acyl chain order, orientation, and dynamics within the membrane. | Reveals how the single acyl chain of the LPC perturbs the packing and fluidity of neighboring lipids. core.ac.uk |

| Small-Angle X-ray Scattering (SAXS) | Overall structure, phase symmetry, and lattice parameters of lipid assemblies. | Defines the structural changes (e.g., bilayer thinning, pore formation) upon LPC incorporation. nih.govspringernature.com |

| Small-Angle Neutron Scattering (SANS) | Structure of complexes, location of specific components via isotopic labeling. | Can resolve the position and orientation of LPCs within a bilayer or in a protein-lipid complex. nih.govbirmingham.ac.uk |

Langmuir Monolayer and Liposome-Based Assays for Lipid-Protein Interactions

The interaction of this compound with proteins is fundamental to its signaling and structural roles.

Langmuir Monolayers: This technique uses a two-dimensional model of a membrane leaflet at an air-water interface. researchgate.netresearchgate.net Phospholipids are spread on an aqueous subphase, and their packing and surface pressure are precisely controlled. By injecting a protein into the subphase or co-spreading it with the lipid, one can measure changes in surface pressure or area, indicating whether the protein adsorbs to or inserts into the monolayer. This method allows for the characterization of lipid-protein interactions under controlled conditions.

Liposome-Based Assays: Liposomes are spherical vesicles composed of a lipid bilayer, serving as a more biologically relevant 3D model. The inclusion of this compound in liposomes can influence their interaction with proteins. Studies have shown that lysophosphatidylcholine can sensitize liposomes to damage, particularly when membrane proteins are present. nih.gov Assays can measure protein binding to liposomes, protein-induced leakage of encapsulated contents (e.g., fluorescent dyes), or changes in liposome stability, providing insights into how this specific lysophospholipid modulates protein function and membrane integrity.

In Vitro Cellular Models for Functional Elucidation

In vitro cellular models are indispensable for dissecting the specific molecular functions of lipids like this compound and its related compounds. These systems permit the investigation of cellular signaling pathways and biological responses in controlled environments, providing insights into the lipid's role in cellular physiology and pathology.

Use in Immortalized and Primary Cell Cultures for Signaling Studies (e.g., Endothelial Cells, Macrophages)

Immortalized and primary cell cultures serve as fundamental tools for elucidating the signaling roles of palmitoyl-containing phosphocholines. Studies using endothelial cells and macrophages have been particularly revealing, demonstrating that these lipids, especially in their oxidized forms, are potent signaling molecules.

In endothelial cells , oxidized derivatives of phosphatidylcholines containing a palmitoyl group, such as oxidized 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (ox-PAPC), have been shown to modulate a variety of cellular processes. Research indicates that ox-PAPC can mimic the effects of minimally modified low-density lipoprotein (LDL) in vivo. nih.gov It influences endothelial cell proliferation and the formation of capillary networks. nih.gov Specifically, studies using human umbilical vein endothelial cells (HUVECs) have shown that ox-PAPC can have opposing effects on angiogenic responses mediated by interleukin-8 (IL-8) and interleukin-15 (IL-15), which are crucial in pathological angiogenesis associated with atherosclerosis. nih.gov Furthermore, ox-PAPC affects endothelial barrier function in a dose-dependent manner. researchgate.net Low concentrations can enhance the barrier, while higher concentrations lead to dysfunction by promoting the dissociation of adherens junction complexes through mechanisms involving Src kinase and reactive oxygen species (ROS). researchgate.net Other studies have demonstrated that low concentrations of ox-PAPC can protect endothelial cells from stress induced by serum deprivation. mdpi.com These oxidized phospholipids activate human aortic endothelial cells (HAECs) to bind monocytes, a critical step in the development of atherosclerosis, and stimulate the expression of important chemokines like IL-8 and monocyte chemoattractant protein-1 (MCP-1). mdpi.com

In macrophages , exposure to liposomes composed of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) results in significant changes in the cellular transcriptome profile. nih.gov This exposure alters the expression of nearly 1600 genes and significantly modulates 24 distinct signaling pathways. nih.gov These findings challenge the view of phospholipids as merely inert components of vesicles, suggesting they play an active role in modulating cellular responses, particularly the inflammatory response in macrophages. nih.gov The interaction of POPC liposomes with macrophages can reprogram them toward an inflammatory phenotype and induce the recruitment of neutrophils, highlighting the direct impact of this phosphocholine on immune cell function. nih.gov

Table 1: Summary of Findings in Endothelial and Macrophage Cell Models

| Cell Type | Compound Studied | Key Research Finding | Reference |

|---|---|---|---|

| Human Umbilical Vein Endothelial Cells (HUVECs) | Oxidized 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (ox-PAPC) | Modulates endothelial cell proliferation and capillary network formation; shows opposite effects on IL-8 and IL-15 mediated angiogenesis. | nih.gov |

| Human Pulmonary Artery Endothelial Cells (HPAECs) | Oxidized 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (ox-PAPC) | Exerts dose-dependent effects on endothelial barrier function; high doses cause barrier dysfunction via Src and ROS-dependent mechanisms. | researchgate.net |

| Human Aortic Endothelial Cells (HAECs) | Oxidized 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (ox-PAPC) | Activates cells to bind monocytes and upregulates expression of chemokines such as IL-8 and MCP-1. | mdpi.com |

| Macrophages | 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) Liposomes | Alters the transcriptome profile, modulates 24 signaling pathways, and reprograms macrophages toward an inflammatory phenotype. | nih.gov |

Application in Specialized Cellular Models to Investigate Specific Biological Roles

Beyond conventional cell cultures, specialized in vitro models are employed to investigate specific biophysical and biochemical roles of palmitoyl-containing phosphocholines. These models often aim to reconstruct aspects of the cellular environment, such as the plasma membrane, to study lipid behavior and interactions in a simplified, controlled setting.

One prominent application is the use of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) in the formation of supported lipid bilayers (SLBs) . researchgate.net SLBs are model systems that mimic the structure of biological membranes. researchgate.net These artificial membranes are constructed by vesicle adsorption and rupture on a solid support, and they provide a platform to study the mechanisms of membrane formation and the influence of different lipid compositions. researchgate.net By creating SLBs with POPC and other phospholipids, researchers can investigate the physical properties of the membrane and its interactions with other molecules in a highly controlled fashion. researchgate.net

Another specialized application involves using POPC to create a realistic membrane environment for computational and in silico studies of membrane proteins. For instance, in molecular modeling studies of G protein-coupled receptors like the M1 muscarinic receptor (M₁R), the protein is computationally embedded within a POPC lipid bilayer. mdpi.com This approach allows for the simulation of the natural cellular membrane context, which is crucial for accurately predicting the receptor's dynamics and its interaction with potential drug molecules or allosteric modulators. mdpi.com

Future Directions and Emerging Research Avenues for 2 Palmitoyl Sn Glycero 3 Phosphocholine

Elucidation of Novel Enzymatic Pathways for Stereospecific Formation and Metabolism

The precise stereospecific configuration of 2-Palmitoyl-sn-glycero-3-phosphocholine is critical to its biological activity. Future research is increasingly directed towards identifying and characterizing novel enzymatic pathways that govern its specific formation and subsequent metabolic fate. While the general roles of phospholipases and acyltransferases are known, a more granular understanding of the specific enzymes responsible for generating the sn-2 isomer is an area of active investigation.

Key areas of future research include:

Identification of Novel Phospholipase A1 (PLA1) Isoforms: While Phospholipase A2 (PLA2) is well-known for producing sn-1 lysophospholipids, the specific PLA1 enzymes that generate sn-2 lysophospholipids like this compound are less understood. nih.gov Future studies will likely focus on identifying and characterizing novel PLA1s with a high degree of specificity for phosphatidylcholines containing palmitic acid at the sn-1 position. nih.govresearchgate.net

Characterization of Lysophosphatidylcholine (B164491) Acyltransferases (LPCATs): The reacylation of lysophospholipids back into phospholipids is a crucial aspect of their metabolism, a process known as the Lands' cycle. e-century.usnih.gov LPCATs catalyze this reaction. e-century.us Investigating the substrate specificity and regulatory mechanisms of different LPCAT isoforms will be essential to understand how the levels of this compound are controlled. e-century.usmdpi.com Some LPCATs have shown preference for saturated fatty acyl-CoAs, which is relevant to the metabolism of this particular lysophospholipid. e-century.us

Stereospecific Enzymatic Synthesis: The development of enzymatic and chemo-enzymatic methods for the stereospecific synthesis of 2-lysophosphatidylcholines is a significant area of research. nih.gov This includes the use of specific lipases and phospholipases to produce pure isomers for research purposes, which will be crucial for elucidating their specific biological functions. nih.govnih.govresearchgate.net

High-Resolution Structural Biology of this compound-Protein Complexes

Understanding how this compound exerts its biological effects requires detailed knowledge of its interactions with target proteins. High-resolution structural biology techniques are pivotal in providing atomic-level insights into these complexes.

Recent advancements and future directions in this area include:

Cryo-Electron Microscopy (Cryo-EM): This technique has become a powerful tool for determining the structures of membrane protein complexes in their near-native state. ucl.ac.ukelifesciences.org Recent studies have successfully used cryo-EM to reveal the structure of enzymes like lysophosphatidylcholine acyltransferase 3 (LPCAT3) bound to lysophosphatidylcholine, providing a basis for understanding its substrate preference and catalytic mechanism. nih.gov The structure of the orphan receptor GPR119 in complex with a G-protein was also elucidated by cryo-EM, revealing a bound lysophosphatidylcholine molecule and identifying it as a receptor for this class of lipids. researchgate.netresearchgate.net

X-ray Crystallography and NMR Spectroscopy: These techniques will continue to be important for studying the interactions of this compound with soluble proteins and for providing dynamic information about these interactions in solution.

| Protein Target | Structural Biology Technique | Key Findings |

|---|---|---|

| Lysophosphatidylcholine Acyltransferase 3 (LPCAT3) | Cryo-Electron Microscopy (Cryo-EM) | Revealed a reaction chamber with distinct tunnels for lysophosphatidylcholine and acyl-CoA, providing insights into substrate positioning and preference. nih.gov |

| GPR119 Receptor | Cryo-Electron Microscopy (Cryo-EM) | Identified a bound lysophosphatidylcholine molecule within the receptor structure, confirming GPR119 as a receptor for LPCs. researchgate.netresearchgate.net |

Development of Advanced Analytical Techniques for Low-Abundance Isomers and Oxidized Derivatives

The accurate detection and quantification of this compound, its isomers, and its oxidized derivatives, especially at low concentrations, present a significant analytical challenge. The development of more sensitive and specific analytical techniques is crucial for advancing research in this field.

Future advancements will likely focus on:

Liquid Chromatography-Mass Spectrometry (LC-MS): This has become the cornerstone for lipid analysis. The use of liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI/MS) allows for the separation and identification of different lysophosphatidylcholine species, including their oxidized products. mdpi.com

Isomer-Specific Analysis: Distinguishing between the sn-1 and sn-2 isomers of lysophosphatidylcholines is critical due to their potentially different biological activities. Advanced LC-MS/MS methods are being developed to improve the separation and specific identification of these isomers.

Detection of Oxidized Derivatives: Oxidized derivatives of phospholipids are increasingly recognized as important signaling molecules in various pathological conditions. mdpi.com Developing robust LC-MS-based methods to identify and quantify the diverse range of oxidized products of this compound is a key area of future research.

Integration of Multi-Omics Data to Understand Systems-Level Regulation and Network Interactions

To fully comprehend the biological significance of this compound, it is essential to move beyond studying it in isolation and instead integrate it into the broader context of cellular and organismal biology. A systems biology approach, integrating data from multiple "omics" platforms, is necessary to build comprehensive models of its regulation and network interactions.

Key aspects of this integrated approach include:

Lipidomics and Genomics Integration: By combining lipidomics data with genome-wide association studies (GWAS), researchers can identify genetic variants that influence the levels of specific lipid species, including this compound. nih.gov This can reveal novel genes and pathways involved in its metabolism and regulation. nih.gov

Transcriptomics and Proteomics: Integrating transcriptomic and proteomic data can provide insights into the expression levels of enzymes and other proteins involved in the synthesis, degradation, and signaling pathways of this compound under different physiological and pathological conditions.

Pathway and Network Analysis: Computational tools and bioinformatics approaches are being developed to construct and analyze the complex biological networks in which this compound is involved. nih.govresearchgate.net This will help to understand how changes in its levels can impact broader cellular processes and contribute to disease.

| Omics Approach | Potential Insights for this compound |

|---|---|

| Genomics | Identification of genetic loci associated with its plasma levels, revealing key regulatory genes. nih.gov |

| Transcriptomics | Understanding the regulation of genes encoding for its metabolic enzymes in response to various stimuli. |

| Proteomics | Quantification of protein levels involved in its metabolic pathways and signaling cascades. |

| Metabolomics | Placing its metabolism within the context of broader metabolic networks. |

Investigation of this compound in Complex Cellular and Tissue Microenvironments

The function of this compound is highly dependent on its context within specific cellular and tissue microenvironments. Future research will need to employ sophisticated models and techniques to investigate its roles in these complex settings.

Promising areas of investigation include:

The Tumor Microenvironment (TME): The TME is a complex ecosystem of cancer cells, immune cells, stromal cells, and extracellular matrix. nih.govfrontiersin.org Lipids, including lysophosphatidylcholines, are increasingly recognized as important signaling molecules within the TME that can influence tumor growth, metastasis, and immune responses. nih.govfrontiersin.org Future studies will aim to elucidate the specific roles of this compound in modulating the TME.

Inflammatory Microenvironments: Lysophosphatidylcholines are known to be involved in inflammatory processes. Investigating the dynamics of this compound levels and its interactions with immune cells in inflammatory microenvironments will be crucial for understanding its role in various inflammatory diseases.

Neuroinflammation: There is growing interest in the role of lipids in the central nervous system. Future research will likely explore the involvement of this compound in neuroinflammatory processes and its potential contribution to neurodegenerative diseases.

By pursuing these future research directions, the scientific community will undoubtedly gain a more comprehensive and nuanced understanding of the multifaceted roles of this compound in biology and medicine.

Q & A

Q. How can researchers verify the purity of 2-Palmitoyl-sn-glycero-3-phosphocholine in synthetic or commercial preparations?

To assess purity, use chromatographic techniques such as thin-layer chromatography (TLC) to confirm lipid homogeneity or gas chromatography (GC) to quantify fatty acid composition . High-performance liquid chromatography (HPLC) coupled with mass spectrometry is recommended for structural validation, particularly to distinguish sn-1 and sn-2 positional isomers . For commercial batches, review the Certificate of Analysis (COA), which typically includes TLC/GC purity ≥95% and isotopic labeling details if applicable .

Q. What are the optimal storage conditions for this compound to prevent degradation?

Store lyophilized powder at -20°C in airtight, light-protected containers under inert gas (e.g., argon). For lipid solutions (e.g., in chloroform/methanol), add antioxidants like BHT (0.01% w/v) and store at -80°C for long-term stability. Avoid repeated freeze-thaw cycles to prevent oxidation or hydrolysis .

Q. What experimental protocols are recommended for preparing liposomes containing this phospholipid?

Use the thin-film hydration method :

Dissolve this compound in chloroform, then evaporate under nitrogen to form a lipid film.

Hydrate with buffer (e.g., 10 mM HEPES, pH 7.4) and vortex.

Sonicate (probe sonication, 5 cycles of 30 sec on/off at 4°C) or extrude through polycarbonate membranes (100 nm pores) for unilamellar vesicles . Include fluorescent probes (e.g., Rh-DHPE) for membrane tracking .

Advanced Research Questions

Q. How can researchers design assays to investigate acyltransferase activity using this compound as a substrate?

- Protocol : Incubate the phospholipid (0.8 mM) with acyl-CoA donors (e.g., palmitoyl-CoA) in 160 mM phosphate buffer (pH 6.0) and enzyme sources (e.g., sonicated type II lung cells). Terminate reactions with methanol/chloroform (2:1), extract lipids, and quantify phosphatidylcholine via TLC or LC-MS .

- Key Parameters : Optimize pH (e.g., pH 7.4 for lung microsomes), incubation time (≤5 min), and protein concentration (20–50 µg) to ensure linear kinetics .

Q. What methodologies are suitable for analyzing phase behavior and lateral organization of this phospholipid in mixed lipid monolayers?

- Langmuir Balance : Measure surface pressure (π)-area (A) isotherms to study phase transitions. For example, mix with DPPC at varying ratios and compress at 5 mm/min. Observe discontinuities at ~42 mN/m, indicating oxidized lipid solubilization .

- Fluorescence Microscopy : Incorporate fluorescent probes (e.g., NBD-PC) to visualize liquid-ordered vs. disordered domains. Oxidized derivatives (e.g., PazePC) expand the liquid-disordered phase, altering membrane rigidity .

Q. How can positional isomerism (sn-1 vs. sn-2) of this compound impact experimental outcomes in membrane studies?

- Analytical Differentiation : Use sn-1-specific phospholipase A1 or sn-2-specific PLA2 followed by LC-MS to confirm acyl chain positions .

- Functional Impact : sn-2-substituted isomers exhibit distinct packing densities in bilayers, affecting membrane curvature and protein binding. For example, sn-2 palmitoyl chains reduce lateral pressure in lipid rafts compared to sn-1 variants .

Data Contradiction & Troubleshooting

Q. How should researchers resolve discrepancies in phase transition temperatures reported for this phospholipid in mixed systems?

- Variables to Check :

- Lipid Ratios : Minor contaminants (e.g., lysophospholipids) shift transitions. Purify via silica column chromatography .

- Hydration Levels : Ensure consistent buffer ionic strength (e.g., 150 mM NaCl) and temperature ramping rates (1°C/min) during DSC .

- Oxidation : Monitor lipid peroxidation via malondialdehyde (MDA) assays and use fresh preparations .

Q. Why might enzymatic activity assays yield inconsistent results when using this compound as a substrate?

- Common Pitfalls :

- Substrate Aggregation : Sonication (30 sec, 4°C) or detergent solubilization (0.1% CHAPS) improves lipid dispersion .

- Acyl Donor Specificity : Validate acyl-CoA selectivity (e.g., palmitoyl-CoA vs. oleoyl-CoA) using kinetic assays (Km/Vmax comparisons) .

- Enzyme Source : Cell lysates may contain competing phosphatases; use purified recombinant enzymes with protease inhibitors .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.